Cadiolide A

Description

Identification of Natural Sources for Cadiolide A

This compound was first brought to scientific attention in 1998, when it was isolated from a marine ascidian of the genus Botryllus. newhaven.eduresearchgate.net Specifically, the source organism was an Indonesian species of Botryllus. newhaven.edunewhaven.edu Ascidians, or tunicates, are filter-feeding marine invertebrates found in oceans worldwide, and they are known to produce a wide array of chemically interesting and biologically active compounds. newhaven.edumdpi.com

The cadiolides are a family of halogenated aromatic compounds characterized by a central furanone ring. mdpi.comnih.gov Following the initial discovery of this compound, several other analogues, designated as Cadiolides B through N, have been isolated from various ascidian species, including Pseudodistoma antinboja and Synoicum sp. mdpi.comnih.gov This underscores the importance of marine tunicates as a significant reservoir for this class of natural products. The discovery of this compound from Botryllus sp. was a key step that opened the door to the identification of the broader cadiolide family. nih.gov

| Natural Source of this compound |

| Genus |

| Phylum |

| Geographic Origin |

Methodologies for Natural Product Isolation and Purification in this compound Research

The isolation of this compound from its natural source involves a multi-step process designed to extract and purify the compound from the complex mixture of substances present in the ascidian tissues. While the precise details for this compound's initial isolation follow a general workflow common in marine natural product chemistry, research on similar halogenated furanones, such as rubrolides from the tunicate Synoicum, provides insight into the likely techniques used. nih.govnih.gov

The typical procedure commences with the collection of the ascidian, which is then subjected to an extraction process. This usually involves soaking the organism in a mixture of organic solvents, such as dichloromethane (CH₂Cl₂) and methanol (MeOH), to draw out the desired secondary metabolites. nih.gov

Following extraction, the crude extract contains a multitude of compounds. To isolate this compound, this mixture undergoes a series of fractionation and purification steps. A common strategy is to use bioassay-guided fractionation, where the extracts are tested for a specific biological activity to guide the separation process. nih.govnih.gov However, in the case of this compound, no specific bioactivity was initially reported. nih.gov

The purification of halogenated furanones from ascidian extracts often employs various chromatographic techniques. nih.gov These methods separate compounds based on their physical and chemical properties, such as polarity and size.

Key Purification Techniques:

Reversed-Phase Solid Phase Extraction (RP SPE): The crude extract is passed through a solid sorbent. Compounds with different polarities adhere to the sorbent to varying degrees and can be washed off sequentially with solvents of increasing strength, achieving a preliminary separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of the target compound. nih.gov The partially purified fractions from SPE are injected into an HPLC column, and a solvent gradient is used to elute the individual compounds, allowing for the isolation of pure this compound.

After purification, the structure of the isolated compound is determined using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Propriétés

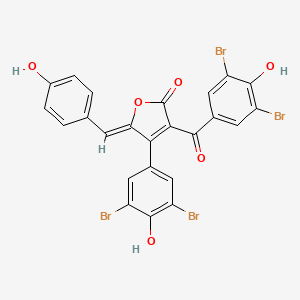

Formule moléculaire |

C24H12Br4O6 |

|---|---|

Poids moléculaire |

716 g/mol |

Nom IUPAC |

(5Z)-3-(3,5-dibromo-4-hydroxybenzoyl)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one |

InChI |

InChI=1S/C24H12Br4O6/c25-14-6-11(7-15(26)22(14)31)19-18(5-10-1-3-13(29)4-2-10)34-24(33)20(19)21(30)12-8-16(27)23(32)17(28)9-12/h1-9,29,31-32H/b18-5- |

Clé InChI |

GKVFSHUQIVDFCJ-DVZOWYKESA-N |

SMILES isomérique |

C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br)O |

SMILES canonique |

C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br)O |

Synonymes |

cadiolide A |

Origine du produit |

United States |

Biosynthetic Investigations of Cadiolide a

Hypothesized Biogenetic Mechanisms for Cadiolide A

While formal and detailed biosynthetic studies on this compound are yet to be published, a plausible biogenetic pathway has been proposed based on its structural similarity to other known natural products. It is hypothesized that this compound is derived from the shikimate pathway, utilizing amino acids like tyrosine or phenylalanine as primary building blocks.

The proposed mechanism suggests that the biosynthesis of cadiolides likely involves the condensation of two or three molecules of either tyrosine or phenylalanine. This hypothesis is supported by isotope incorporation studies on a related butenolide isolated from the fungus Aspergillus terreus, which demonstrated a similar biosynthetic origin from phenylpyruvate, a derivative of phenylalanine. researchgate.netontosight.airesearchgate.netresearchgate.netlibretexts.org

The formation of the core butenolide structure, a key feature of this compound, is a common motif in a variety of natural products and is often a result of polyketide biosynthesis. tandfonline.com In this proposed pathway for this compound, it is believed that the aromatic precursors undergo a series of enzymatic transformations, including those catalyzed by polyketide synthases (PKSs), to assemble the carbon skeleton.

Table 1: Proposed Precursors for this compound Biosynthesis

| Precursor Molecule | Role in Biosynthesis |

| Tyrosine | A primary aromatic amino acid building block. nih.govnih.govwikipedia.org |

| Phenylalanine | An alternative primary aromatic amino acid building block. ontosight.airesearchgate.netnih.gov |

| Phenylpyruvate | A keto acid derived from phenylalanine, likely an intermediate. |

| Polyketide Synthase (PKS) Substrates (e.g., Malonyl-CoA) | Extender units for the elongation of the polyketide chain. |

The subsequent modifications of the polyketide chain, including cyclization to form the furanone ring and various oxidation reactions, are likely carried out by a suite of tailoring enzymes. Among these, cytochrome P450 monooxygenases (CYPs) are strong candidates for catalyzing specific hydroxylation and other oxidative steps that are crucial for achieving the final structure of this compound. scispace.commdpi.comfrontiersin.orgnih.govnih.gov

Enzymatic and Genetic Research into this compound Biogenesis

As of the current scientific literature, there is a notable absence of specific enzymatic and genetic research focused directly on the biogenesis of this compound. While the producing organism, the colonial ascidian Botryllus schlosseri, has been the subject of genetic and transcriptomic studies, these have not yet identified the specific gene clusters responsible for this compound synthesis. researchgate.netvliz.be

General research into the genetics of marine invertebrates and their symbiotic microorganisms suggests that the biosynthetic pathways for such complex molecules are typically encoded by dedicated gene clusters. biorxiv.orgnih.govmdpi.com These clusters would be expected to contain genes for the core polyketide synthase (PKS) enzymes, as well as the necessary tailoring enzymes like cytochrome P450s, methyltransferases, and halogenases, which would be responsible for the final structural decorations of the this compound molecule.

The investigation into the biosynthesis of other marine natural products with butenolide or γ-hydroxybutenolide cores provides a framework for future research into this compound. researchgate.netresearchgate.netnio.res.in For instance, the elucidation of biosynthetic pathways for compounds like manoalide has revealed the intricate interplay of various enzyme families. mdpi.com Future research in this area will likely involve genome mining of Botryllus species and their associated symbionts to identify the putative this compound biosynthetic gene cluster, followed by heterologous expression and in vitro enzymatic assays to confirm the function of the involved genes and enzymes.

Table 2: Key Enzyme Families Hypothesized to be Involved in this compound Biosynthesis

| Enzyme Family | Proposed Function |

| Polyketide Synthases (PKSs) | Catalyze the assembly of the core carbon skeleton from acyl-CoA precursors. |

| Cytochrome P450 Monooxygenases (CYPs) | Perform regioselective and stereoselective oxidation reactions, such as hydroxylations. scispace.commdpi.comfrontiersin.orgnih.govnih.gov |

| Acyltransferases | Transfer acyl groups during the polyketide chain elongation. |

| Dehydratases | Catalyze the removal of water molecules to form double bonds. |

| Reductases | Catalyze reduction reactions of keto groups. |

| Halogenases | Responsible for the incorporation of bromine atoms, a common feature in marine natural products. |

| Methyltransferases | Catalyze the addition of methyl groups. |

Synthetic Strategies for Cadiolide a and Its Analogues

Total Synthesis Approaches to Cadiolide A

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors through a series of imaginary bond cleavages, known as disconnections. wikipedia.orgias.ac.in This process helps in designing a logical forward synthetic plan. ias.ac.inmsu.edu

For this compound, the retrosynthetic strategy primarily focuses on disconnecting the complex tri-aryl substituted butenolide framework into more manageable subunits. The key disconnections are typically made at the bonds connecting the three aromatic rings to the central 2(5H)-furanone core. msu.edunewhaven.edu A common approach involves the following strategic breaks:

Vinylogous Knoevenagel/Aldol Disconnection: The bond forming the exocyclic double bond (connecting the C5 position of the furanone to an aromatic ring) is disconnected. This reveals a substituted furanone and a corresponding benzaldehyde as precursors. This is the reverse of a vinylogous Knoevenagel or aldol-type condensation. researchgate.netresearchgate.net

Suzuki or Stille Coupling Disconnection: The bond between the C4 position of the furanone and its attached aryl group is another key disconnection point. This leads to a halogenated furanone intermediate and an arylboronic acid (for a Suzuki coupling) or an organostannane (for a Stille coupling). newhaven.eduresearchgate.netvulcanchem.com

Acylation Disconnection: The benzoyl group at the C3 position can be disconnected, leading back to a simpler furanone precursor and a benzoylating agent.

These disconnections often lead to a central furanone or butenolide building block, which is then elaborated in the forward synthesis. A pivotal intermediate in several synthetic plans is a β-aryl-α-benzoylbutenolide, which serves as a common precursor for late-stage installation of the third aryl ring. researchgate.netresearchgate.net

Several synthetic routes have been successfully established to construct the core skeleton of cadiolides.

One of the earliest and most notable syntheses for the cadiolide family (specifically Cadiolide B) began with 4-bromo-2(5H)-furanone. researchgate.net This linear approach involved the sequential and regiocontrolled introduction of the three substituents onto the furanone core. researchgate.netvulcanchem.com The key transformations included aldol reactions and a palladium-catalyzed Suzuki cross-coupling to install the various aryl moieties. researchgate.netvulcanchem.com

Another powerful and established method is a one-pot multicomponent synthesis. nih.gov This strategy involves the reaction of acylketenes, generated in situ from the thermal fragmentation of dioxinones, with α-hydroxy ketones. researchgate.netresearchgate.net The addition of an appropriate aldehyde as a third component triggers a subsequent aldol condensation and dehydration sequence to rapidly assemble the complete cadiolide framework. vulcanchem.comresearchgate.net This approach is valued for its efficiency and direct access to the target skeleton. vulcanchem.com

| Established Synthetic Strategy | Key Reactions | Starting Materials/Key Intermediates | Advantages |

| Sequential Elaboration | Aldol Reactions, Suzuki Cross-Coupling | 4-bromo-2(5H)-furanone | Demonstrated feasibility and control of regiochemistry. researchgate.netvulcanchem.com |

| One-Pot Multicomponent Synthesis | Acylketene formation, Aldol Condensation | Dioxinones, α-hydroxy ketones, Benzaldehydes | Highly efficient and expeditious route to the cadiolide skeleton. vulcanchem.comnih.govresearchgate.net |

Recent research has focused on developing more flexible and efficient synthetic routes. A significant improvement involves a "click-unclick" strategy utilizing an oxazole-ynone Diels-Alder cycloaddition followed by a cycloreversion. researchgate.net This sequence efficiently produces a common β-aryl-α-benzoylbutenolide intermediate. researchgate.netresearchgate.net

This key intermediate is particularly valuable because it serves as a versatile platform for diversification. Through a subsequent protecting group-free vinylogous Knoevenagel condensation with various benzaldehydes, a range of cadiolides, including A, B, and D, can be accessed from a single, common precursor. researchgate.netresearchgate.net This methodology enhances the modularity of the synthesis, allowing for the late-stage introduction of structural diversity. researchgate.netresearchgate.net Additionally, researchers are exploring the use of continuous flow chemistry to improve the scalability and efficiency of cadiolide synthesis. vulcanchem.com

Established Synthetic Routes for the this compound Skeleton

Convergent and Linear Synthesis Strategies for this compound

Synthetic strategies can be broadly categorized as either linear or convergent. chemistnotes.com

The synthesis of this compound has evolved from more linear to more convergent approaches. Early routes that involved the step-by-step addition of substituents to a furanone ring are considered largely linear. vulcanchem.commanetschlab.com While effective, these routes can be lengthy and less adaptable for creating a wide range of analogues. manetschlab.com

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues is guided by the need to understand the structure-activity relationship (SAR), which dictates how specific structural features of the molecule contribute to its biological activity. nih.govmanetschlab.com Several key design principles are employed.

Systematic Variation of Halogenation: The number and position of bromine atoms on the three aromatic rings are critical for antibacterial potency. nih.gov A primary design principle is to create analogues with different bromination patterns, from non-brominated to per-brominated derivatives. newhaven.eduresearchgate.net Synthetic strategies are often designed to allow for late-stage bromination or the use of pre-brominated building blocks to facilitate this exploration. newhaven.eduresearchgate.net

Modification of Hydroxyl Groups: The phenolic hydroxyl groups are another key target for modification. Analogues are synthesized where these hydroxyls are replaced by methoxy groups or other functionalities to probe the importance of hydrogen bonding and acidity. researchgate.netresearchgate.net Studies have indicated that the presence of free phenolic hydroxyls often enhances biological activity. researchgate.netnih.gov

Exploitation of Flexible and Convergent Routes: A core principle in modern analogue design is the use of synthetic strategies that are inherently tunable. manetschlab.com Methods like the multicomponent synthesis or the "click-unclick" Diels-Alder approach are ideal, as they allow for a "plug-and-play" approach where different benzaldehydes, α-hydroxy ketones, or other precursors can be swapped in to generate a diverse panel of analogues from a common synthetic pathway. vulcanchem.comresearchgate.net This approach, sometimes termed Diverted Total Synthesis (DTS), leverages advanced intermediates from a total synthesis route to efficiently produce structural variants. nih.govrsc.org

Skeletal Modification: More advanced analogue design involves altering the core butenolide structure itself. This includes strategies like swapping the positions of the furan and benzene rings at the C3 position to determine the structural requirements of the pharmacophore. nih.gov

Multicomponent Reaction Approaches for this compound Analogues

The synthesis of this compound analogues has been efficiently achieved through one-pot multicomponent reactions (MCRs). nih.govnih.gov This strategy is highly valued for its ability to construct complex molecular architectures in a single step from multiple starting materials, which aligns with the principles of green and atom-economical chemistry. researchgate.netrsc.org

A notable MCR approach involves the reaction of acylketenes with α-hydroxy ketones. google.caacs.org For instance, functionalized acylfuranones, key intermediates for cadiolide synthesis, can be prepared by the thermal fragmentation of dioxinones in the presence of α-hydroxy ketones under basic conditions. researchgate.net The introduction of an aldehyde as a third component into this reaction mixture triggers a subsequent aldolization/crotonization sequence, providing expedited access to the Cadiolide B scaffold and its analogues. researchgate.net This methodology has been successfully applied to the synthesis of a library of cadiolide analogues, demonstrating its versatility. nih.govgoogle.ca

Researchers have utilized this one-pot synthesis to produce not only natural cadiolides like A, B, and C, but also a range of synthetic analogues. nih.gov The efficiency of this MCR approach allows for the systematic variation of substituents on the aromatic rings of the cadiolide structure, facilitating the exploration of structure-activity relationships. nih.gov

Diversification Strategies for this compound Chemical Space

Expanding the chemical space of this compound is crucial for discovering new analogues with enhanced or novel biological activities. scielo.brnih.gov Various diversification strategies have been employed to modify the core cadiolide structure, leading to new families of molecules with promising antibacterial properties. nih.govresearchgate.net These strategies focus on systematically altering key functional groups and structural motifs. researchgate.netresearchgate.net

Varying Bromination and Methoxylation

The degree and position of bromine atoms and the presence of methoxy or free phenolic hydroxyl groups on the aryl rings are critical determinants of the biological activity of cadiolide analogues. nih.govresearchgate.net Synthetic strategies have been developed to create panels of unnatural analogues where these features are systematically varied. researchgate.net

Structure-activity relationship studies have shown that the presence of phenolic hydroxyl groups is an important feature for antibacterial activity. nih.gov For example, some analogues with free phenol derivatives have demonstrated increased activity. researchgate.net The number and location of bromine substituents on the different aromatic rings also significantly influence the potency of these compounds. nih.gov This targeted modification allows for the fine-tuning of the molecule's properties to optimize its therapeutic potential. nih.govresearchgate.net

Indole Group Introduction

A significant diversification approach has been the introduction of an indole group into the cadiolide scaffold. researchgate.netresearchgate.net This modification has given rise to a new family of molecules with notable antibacterial activity. nih.gov Indole alkaloids themselves are a large class of natural products known for a wide range of biological activities, including antibacterial and cytotoxic effects. nih.gov The incorporation of this privileged heterocyclic motif into the cadiolide structure represents a rational design strategy to generate novel compounds with potentially improved pharmacological profiles. nih.govresearchgate.netresearchgate.net

Lactone to Lactam Conversion

Another fruitful diversification strategy is the conversion of the butenolide (lactone) ring of the cadiolide core into the corresponding γ-lactam. researchgate.netresearchgate.net This transformation, creating a bioisosteric analogue, has also led to a new class of molecules with promising antibacterial activity. nih.govresearchgate.net The lactone-to-lactam switch is a recognized strategy in medicinal chemistry to enhance metabolic stability and improve physicochemical properties without losing biological activity. ibs.re.kr The lactam's NH group can form new hydrogen bonds with biological targets, potentially enhancing bioactivity. ibs.re.kr This approach has been successfully used to access novel γ-lactam structures, thereby expanding the chemical diversity of cadiolide-related compounds for biological screening. ibs.re.kr

Research Findings for Cadiolide Analogues

| Modification Strategy | Resulting Analogue Family | Key Findings | Reference |

|---|---|---|---|

| Varying Bromination & Methoxylation | Phenolic and brominated analogues | The presence of phenolic hydroxyl groups and the specific pattern of bromination are crucial for antibacterial activity. Free phenol derivatives showed potent inhibition of E. faecalis and S. aureus biofilm formation. | nih.govresearchgate.net |

| Indole Group Introduction | Indole-containing cadiolide analogues | Highlighted a new family of molecules with promising antibacterial activity against various strains, including antibiotic-resistant ones. | nih.govresearchgate.netresearchgate.net |

| Lactone to Lactam Conversion | Cadiolide-related γ-lactams | Generated a new family of molecules with significant antibacterial potential and potentially improved metabolic stability. | nih.govresearchgate.netresearchgate.netibs.re.kr |

Structure-activity Relationship Sar Elucidation for Cadiolide a

Systemic Analysis of Structural Modifications and Their Biological Impact

The synthesis and biological evaluation of a wide range of cadiolide analogues have provided a comprehensive understanding of how structural changes affect their efficacy, particularly as antibacterial and antibiofilm agents. researchgate.netnih.gov Modifications have targeted the butenolide core, the aromatic rings, and the various substituents.

One significant area of modification has been the butenolide lactone ring. The conversion of the lactone into a lactam has been shown to generate a new family of molecules with promising antibacterial activity. researchgate.netnih.gov Another key modification involves the introduction of different heterocyclic systems. For instance, replacing an aromatic ring with an indole group has led to new analogues with potent antibacterial properties, with some showing minimum inhibitory concentrations (MICs) as low as 2 μg/mL against both standard and antibiotic-resistant bacterial strains. researchgate.netnih.gov

Further studies have explored a variety of substitutions on the aromatic rings attached to the butenolide core. These substitutions have a profound impact on the biological profile of the compounds. For example, the presence of electron-donating groups and bromo substituents on benzamido and coumarin moieties, respectively, was found to enhance antibiofilm activity against Pseudomonas aeruginosa. researchgate.net The synthesis of analogues from a 5-alkoxyfuran precursor has also allowed for diverse modifications, leading to compounds with significant antibacterial and antibiofilm activities. researchgate.netresearchgate.net

The biological impact of these modifications is summarized in the table below, highlighting the diversity of approaches used to probe the SAR of the cadiolide family.

| Structural Modification | Key Finding/Impact on Bioactivity | Reference(s) |

|---|---|---|

| Conversion of Lactone to Lactam | Highlighted a new family of molecules with promising antibacterial activity. | researchgate.netnih.gov |

| Introduction of an Indole Group | Resulted in new analogues with good antibacterial activity (MICs of 2 μg/mL). | researchgate.netnih.gov |

| Electron-donating & Bromo Substituents | Effectively enhances antibiofilm activity against P. aeruginosa. | researchgate.net |

| Substitution of Phenyl for a Furan Ring | Found to be advantageous for biological activity. | researchgate.net |

| Methylation of Phenolic Moiety | Caused an overall reduction of activity against tested bacterial strains. | mdpi.com |

| Chemical Modification of the Structural Core (Isocadiolides) | Determined a significant decrease in bioactivity compared to the relevant cadiolides. | mdpi.com |

Role of Specific Functional Groups in Cadiolide A Bioactivity

The presence of phenolic hydroxyl groups on the aromatic rings is a critical feature for the antibacterial activity of cadiolides. nih.govmolaid.com SAR studies have consistently demonstrated that these groups are important for bioactivity. nih.gov Their role is highlighted by the observation that methylation of the phenolic moiety leads to a significant reduction in antibacterial efficacy against various strains. mdpi.com This suggests that the hydroxyl groups may be involved in key interactions, such as hydrogen bonding, with the biological target. mdpi.comresearchgate.net The ability of phenolic hydroxyls to act as hydrogen donors is a well-established principle in medicinal chemistry, contributing to target binding and antioxidant capabilities. mdpi.comrsdjournal.org In the context of cadiolides, maintaining these free hydroxyl groups appears essential for potent antibacterial action. mdpi.comnih.gov

Halogenation, specifically bromination, is a defining characteristic of the cadiolide family and plays a crucial role in their biological activity. vulcanchem.com The number and position of bromine atoms on the aromatic rings are important determinants of antibacterial potency. nih.gov Studies on various analogues of Cadiolides A, B, and C have confirmed the significance of these halogenation patterns. nih.gov For instance, Cadiolide B features a distinctive perbrominated pattern with two bromine atoms on each of its three aromatic rings. vulcanchem.com The strategic placement of halogens can influence the molecule's electronic properties and its ability to interact with biological targets. semanticscholar.orgnih.gov Research on related compounds has shown that the presence of bromo substituents can effectively enhance antibiofilm activity. researchgate.net The nature of the halogen itself is also a factor; bromine, being less electronegative than chlorine but more so than iodine, offers a unique combination of steric and electronic properties that appears beneficial for the bioactivity of these marine natural products. wikipedia.org

The substitution patterns on the aromatic rings, beyond halogenation and hydroxylation, significantly modulate the activity of cadiolide analogues. nih.gov Furthermore, the identity of the ring system itself at position 3 of the butenolide core is amenable to change. nih.gov

Research has shown that there is a tolerance for replacing a benzene ring with a furan ring at this position. nih.gov Indeed, this substitution has been described as advantageous for biological activity, suggesting that the furan ring's specific electronic and steric properties contribute positively to the compound's interaction with its target. researchgate.net Furan, as a five-membered aromatic heterocycle, has a distinct electronic distribution compared to benzene, which can influence its binding capabilities. msu.edulibretexts.org The synthesis of analogues has also demonstrated that introducing an indole group can yield molecules with strong antibacterial properties, further highlighting the flexibility of this position for modification. researchgate.netnih.gov

Influence of Halogenation Patterns on this compound Biological Profiles

Computational and Chemoinformatic Approaches to this compound SAR

Computational and chemoinformatic methods are increasingly being used to rationalize the SAR of cadiolides and to guide the design of new analogues. nih.govmdpi.comresearchgate.net These approaches provide insights into the molecular interactions that underpin biological activity. uni-bonn.defrontiersin.orgnih.gov

Molecular docking studies have been employed to investigate the binding interactions between synthesized cadiolide analogues and the active sites of bacterial protein receptors. researchgate.netresearchgate.net For example, the high binding affinities of certain analogues to the LasR quorum sensing (QS) receptor of P. aeruginosa suggest that these compounds could be developed as potent inhibitors of QS and biofilm disruptors. researchgate.netresearchgate.net Such computational simulations help to explain at a molecular level why specific structural features, like electron-donating groups or bromo-substituents, enhance antibiofilm activity. researchgate.net

Chemoinformatics also plays a role in analyzing compound libraries, predicting ADME/Tox properties, and identifying promising candidates for synthesis and testing. mdpi.comresearchgate.net By modeling the interactions of cadiolide analogues with viral proteases like Mpro and PLpro from SARS-CoV-2, researchers can screen for potential antiviral activity in silico. researchgate.netpensoft.net These computational studies represent a cost-effective and rapid method to explore the vast chemical space of possible cadiolide derivatives and prioritize those with the highest likelihood of desired biological activity. mdpi.comfrontiersin.org

Evaluation of Structural Features Influencing Selectivity (e.g., lack of cytotoxicity for specific cell types)

A critical aspect of developing new therapeutic agents is ensuring their selectivity, meaning they should target pathogens or disease processes without harming host cells. Several studies on cadiolide analogues have included evaluations of their cytotoxicity against mammalian cell lines, revealing structural features that contribute to a favorable selectivity profile. researchgate.netnih.govvulcanchem.com

Notably, many of the cadiolide analogues that exhibit potent antibacterial and antibiofilm activity have been found to be devoid of significant cytotoxic effects. researchgate.net For instance, several active analogues showed no cytotoxicity against freshly isolated human neutrophils. nih.gov Similarly, a series of newly synthesized analogues, including some with potent activity against antibiotic-resistant strains, were found to lack cytotoxic activity against keratinocyte cells. researchgate.netnih.gov This lack of cytotoxicity is a highly desirable characteristic, suggesting that the structural features responsible for antibacterial action are distinct from those that might cause toxicity in human cells.

The ability to uncouple desired bioactivity from general cytotoxicity is a key goal of SAR studies. mdpi.com For cadiolides, it appears that the specific combination of the butenolide core, phenolic hydroxyls, and halogenation patterns can be fine-tuned to achieve potent antibacterial effects while maintaining a low toxicity profile against human cells, making them a promising scaffold for further drug development. researchgate.netnih.govnih.gov

Investigations into the Biological Mechanisms of Cadiolide a

Molecular Targets and Pathways of Cadiolide A Action

This compound and its analogues have garnered scientific interest for their diverse biological activities. Research into their mechanisms of action has revealed interactions with various molecular targets and signaling pathways, underpinning their potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents. The following sections detail the current understanding of these biological mechanisms.

Identification of Bacterial Molecular Targets of this compound

While the precise molecular mechanism of action for cadiolides is not yet fully understood, their potent antibacterial activity, particularly against Gram-positive bacteria, is well-documented. vulcanchem.com The primary mechanism appears to be the inhibition of biofilm formation, a crucial factor in bacterial virulence and resistance. rsc.orgresearchgate.net

Studies on cadiolide analogues have demonstrated strong inhibition of biofilm formation in bacteria such as Staphylococcus aureus and Enterococcus faecalis at low concentrations. researchgate.net The antibacterial properties of cadiolides are enhanced by the presence of a benzoyl substituent in their structure. researchgate.net While specific protein targets within bacteria have not been definitively identified, the disruption of biofilm formation is a key aspect of their antibacterial effect. It is hypothesized that cadiolides may interfere with metabolic pathways essential for biofilm integrity or act on cellular stress responses. researchgate.net The broad-spectrum activity of some analogues suggests that they may not have a single, highly specific molecular target, but rather affect pathways crucial to bacterial community development. researchgate.net

Exploration of Quorum Sensing System Components as this compound Targets (e.g., AHL, AI-2, LasR)

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including biofilm formation and virulence factor production, making it an attractive target for antimicrobial therapies. researchgate.netmdpi.com Cadiolide analogues have been identified as inhibitors of QS systems. researchgate.net

Furthermore, molecular docking studies have been employed to investigate the binding interactions between cadiolide analogues and key QS receptor proteins. These computational studies explored the binding affinity of the analogues to the LasR receptor of Pseudomonas aeruginosa, a well-characterized AHL-dependent QS regulator, suggesting that these compounds could be developed as potent QS inhibitors. researchgate.net

Table 1: Cadiolide Analogues and their Effects on Quorum Sensing Systems

| Compound/Analogue | Quorum Sensing System Targeted | Observed Effect | Reference |

|---|---|---|---|

| Analogue 8b | Acyl-homoserine lactone (AHL) | Interference with AHL-mediated QS | researchgate.netnih.gov |

| Analogue 9e | Autoinducer-2 (AI-2) | Interruption of AI-2-mediated QS | researchgate.netnih.gov |

| Various Analogues | LasR Receptor (P. aeruginosa) | High binding affinities in molecular docking studies | researchgate.net |

Hypothesized Antiviral Molecular Interactions of this compound (e.g., ACE-2, Mpro, PLpro)

The antiviral potential of cadiolides has been noted, although the specific molecular interactions remain largely hypothetical and an area of active investigation. researchgate.netontosight.ai The structural features of cadiolides, such as the extra benzoyl substituent, are thought to contribute to their antiviral properties. researchgate.net

While direct studies on this compound targeting viral proteins like Angiotensin-Converting Enzyme 2 (ACE-2), Main Protease (Mpro), or Papain-Like Protease (PLpro) are not yet available, research on other natural compounds provides a framework for potential mechanisms. For example, broad-spectrum antiviral drug design often targets conserved viral proteases. mdpi.com It is hypothesized that, like other bioactive compounds, cadiolides could potentially inhibit viral replication by binding to the active sites of such crucial viral enzymes. However, without specific experimental data for this compound, these remain speculative targets. Future research is needed to determine if this compound or its analogues can form stable interactions with these or other viral proteins to exert an antiviral effect. nih.gov

Proposed Anticancer Signaling Pathways Modulated by this compound

The anticancer activities of cadiolides are proposed to involve the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis. While direct studies on this compound are limited, research on structurally related compounds, such as other cardiotonic steroids and butenolides, offers insight into potential mechanisms. mdpi.comresearchgate.net

One proposed mechanism is the induction of apoptosis (programmed cell death). Studies on cadiolide analogues indicated that their cytotoxic effects on leukemia cells involved the induction of apoptosis, as evidenced by DNA fragmentation and mitochondrial depolarization. researchgate.net Furthermore, cell cycle analysis showed that certain analogues caused an accumulation of cells in the G0/G1 phase, indicating an inhibition of cell proliferation. researchgate.net

Broader studies on related natural products suggest several signaling pathways that could be modulated by cadiolides:

NF-κB Pathway : Inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which is crucial for inflammation, cell survival, and proliferation in cancer. mdpi.com

PI3K/AKT Pathway : Suppression of the PI3K/AKT/GSK3β signaling pathway, which is often hyperactivated in cancers and promotes cell growth and survival. mdpi.com

DNA Topoisomerase II : Inhibition of enzymes like DNA topoisomerase II, which would interfere with DNA replication in rapidly dividing cancer cells. mdpi.com

These findings suggest that this compound's anticancer effects likely arise from its ability to act on multiple targets and pathways within cancer cells. mdpi.com

Table 2: Proposed Anticancer Mechanisms and Signaling Pathways for Cadiolides and Related Compounds

| Mechanism/Pathway | Potential Effect | Reference |

|---|---|---|

| Induction of Apoptosis | Triggers programmed cell death in cancer cells | researchgate.net |

| Cell Cycle Arrest | Halts cell proliferation (e.g., at G0/G1 phase) | researchgate.net |

| NF-κB Pathway Inhibition | Reduces cancer cell survival and proliferation | mdpi.com |

| PI3K/AKT/GSK3β Pathway Suppression | Inhibits tumor growth signaling | mdpi.com |

| DNA Topoisomerase II Inhibition | Interferes with DNA replication | mdpi.com |

Investigation of Anti-inflammatory Modulatory Effects of this compound

The investigation into the specific anti-inflammatory effects of this compound is still in its early stages. However, the known roles of related natural compounds and the signaling pathways they modulate provide a basis for hypothesizing the potential anti-inflammatory mechanisms of cadiolides. Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy. nih.gov

Many natural compounds exert anti-inflammatory effects by targeting central signaling pathways. ekb.eg It is proposed that this compound could modulate key inflammatory cascades such as:

The NF-κB Pathway : This is a primary regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. frontiersin.orgmdpi.com

JAK-STAT Pathway : The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical route for cytokine signaling that drives inflammation. frontiersin.org

Given that cadiolides are known to interact with fundamental cellular processes, it is plausible that they could influence these inflammatory pathways, thereby reducing the production of inflammatory mediators. However, direct experimental evidence confirming the modulation of these specific pathways by this compound is needed to substantiate these hypotheses. nih.govfrontiersin.org

Other Enzymatic Inhibition Studies (e.g., Candida albicans Isocitrate Lyase)

A significant finding in the study of this compound's biological activity is its ability to inhibit specific enzymes in pathogenic fungi. Notably, this compound has been identified as a potent inhibitor of isocitrate lyase (ICL) in Candida albicans. nih.gov

ICL is a key enzyme in the glyoxylate cycle, a metabolic pathway that is absent in humans but essential for the survival of certain pathogens, including C. albicans, within the host, particularly in glucose-depleted environments. plos.orgfrontiersin.org By utilizing alternative carbon sources, the glyoxylate cycle allows the fungus to persist and cause infection. frontiersin.org The inhibition of ICL is therefore considered an attractive strategy for developing new antifungal agents. plos.org

Studies have shown that this compound (identified as compound 1 in the research) effectively inhibits C. albicans isocitrate lyase with a half-maximal inhibitory concentration (IC50) of 7.62 μM. nih.gov Furthermore, it was observed that this compound also suppresses the expression of the ICL gene in C. albicans under conditions where the fungus relies on C2 carbon sources. nih.gov This dual action of inhibiting both the enzyme's activity and its expression underscores its potential as an antifungal agent. researchgate.netnih.gov

Table 3: Inhibition of Candida albicans Isocitrate Lyase (ICL) by Cadiolides

| Compound | Target Enzyme | IC50 Value | Additional Observations | Reference |

|---|---|---|---|---|

| This compound | Isocitrate Lyase (ICL) | 7.62 μM | Inhibits ICL gene expression | nih.gov |

| Cadiolide C | Isocitrate Lyase (ICL) | 17.16 μM | Potent ICL inhibitor | nih.gov |

| Cadiolide D | Isocitrate Lyase (ICL) | 10.36 μM | Potent ICL inhibitor | nih.gov |

Cellular and Subcellular Effects of this compound

Investigations into the biological activity of this compound and its analogues have revealed notable effects at the cellular and subcellular levels, primarily centered on their antimicrobial properties and their impact on eukaryotic cell viability and proliferation. While the precise molecular mechanisms of this compound are not yet fully understood, studies on related compounds have provided initial insights into their cellular interactions. x-mol.netfrontiersin.org

Research has demonstrated that synthetic analogues of cadiolides possess significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov Notably, many of these active analogues have been shown to be devoid of cytotoxic activity against human keratinocyte cells, suggesting a degree of selectivity for bacterial over mammalian cells. nih.gov Further studies have corroborated this low cytotoxicity profile, with findings indicating that none of the most relevant antibacterial cadiolide compounds exhibited any cytotoxic effects in freshly isolated human neutrophils. nih.gov

In the context of eukaryotic cells, particularly cancer cell lines, research into cadiolide analogues has uncovered effects on fundamental cellular processes such as apoptosis and cell cycle regulation. Studies on specific cadiolide analogues have demonstrated their ability to induce programmed cell death. For instance, investigations into the cytotoxicity of certain analogues revealed their involvement in the induction of apoptosis.

Furthermore, the impact of cadiolide analogues on cell cycle progression has been a subject of investigation. One study indicated that a particular cadiolide analogue caused an accumulation of cells in the G0/G1 phase of the cell cycle. This suggests an interference with the cell's normal growth and division processes.

While these findings on cadiolide analogues offer valuable preliminary data, it is important to note that direct and extensive research on the specific cellular and subcellular effects of this compound on eukaryotic cells remains limited. The primary focus of many studies has been on the antibacterial potential of the cadiolide family. mdpi.com Therefore, the detailed mechanisms through which this compound itself may interact with eukaryotic cellular membranes, mitochondria, or other organelles, and its specific subcellular localization, are areas that require further dedicated investigation.

Research Findings on the Cellular Effects of Cadiolide Analogues

| Cadiolide Analogue/Compound | Cell Line/Organism | Observed Effect | Source |

|---|---|---|---|

| Active Cadiolide Analogues | Human Keratinocyte Cells | Devoid of cytotoxic activity. | nih.gov |

| Most Relevant Antibacterial Cadiolide Compounds | Freshly Isolated Human Neutrophils | No cytotoxicity observed. | nih.gov |

| Cadiolide Analogue 14i | HL-60 (Human promyelocytic leukemia cells) | Caused accumulation of cells in the G0/G1 phase of the cell cycle at concentrations of 2.5 and 5 µM. | |

| Cadiolide Analogues 10a and 14i | HL-60 (Human promyelocytic leukemia cells) | Cytotoxicity involved the induction of cell death by apoptosis. |

Preclinical Research Methodologies for Cadiolide a Efficacy Studies

In Vitro Biological Assessment Methodologies

In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, are fundamental to the initial evaluation of a compound's biological activity. uhnresearch.caspringernature.com These assays provide a cost-effective and high-throughput means to screen potential drug candidates and investigate their mechanisms of action at a molecular level. sygnaturediscovery.com For Cadiolide A, these methodologies have been crucial in identifying its antimicrobial, antibiofilm, and potential anticancer and antiviral properties. ontosight.ai

Microbial Growth Inhibition Assays for this compound

Microbial growth inhibition assays are standard procedures used to determine the antimicrobial efficacy of a compound. These tests measure the ability of this compound and its derivatives to hinder the growth of various microorganisms.

Initial studies on cadiolides E-I, isolated from the ascidian Synoicum sp., demonstrated significant antibacterial activities against several Gram-positive and Gram-negative bacterial strains. snu.ac.kr In contrast, the related compounds, synoilides A and B, showed much weaker or no activity, suggesting that the furanone moiety present in cadiolides is crucial for their antibacterial effect. snu.ac.kr

Further research involving synthetic cadiolide analogues investigated their effects on the growth of a panel of bacteria including Staphylococcus aureus, Enterococcus faecalis, Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.netufv.br While many analogues showed limited direct antimicrobial activity at concentrations of 128 µg/mL, they proved to be potent inhibitors of other bacterial processes. researchgate.netufmg.br The development of a 96-well plate assay has facilitated high-throughput screening for the rapid testing of planktonic and sessile bacterial growth inhibition. mdpi.com

| Compound/Analogue | Target Microorganism | Observed Effect | Key Finding |

|---|---|---|---|

| Cadiolides E-I | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | The furanone moiety is likely responsible for the antibacterial action. snu.ac.kr |

| Synoilides A and B | Various bacterial strains | Weak or no activity | Highlights the structural importance of the furanone group in cadiolides for antimicrobial effects. snu.ac.kr |

| Synthetic Cadiolide Analogues | S. aureus, E. faecalis, A. baumannii, E. coli, K. pneumoniae, P. aeruginosa | Generally low direct antimicrobial activity at 128 µg/mL | Suggests a primary mechanism of action other than direct growth inhibition for many analogues. researchgate.netufv.brufmg.br |

Biofilm Formation and Disruption Assays for this compound

Bacterial biofilms are complex communities of microorganisms attached to a surface, which exhibit high resistance to conventional antibiotics. researchgate.netufv.brnih.gov The ability of a compound to inhibit the formation of or disrupt existing biofilms is a significant therapeutic attribute.

Methodologies to assess biofilm formation and disruption often involve techniques such as the crystal violet (CV) assay, which quantifies the biofilm biomass. nih.gov Other methods include reflectance assays and fluorescence staining coupled with confocal laser scanning microscopy (CLSM) for structural analysis. nih.gov

Studies have shown that synthetic analogues of natural cadiolides are potent inhibitors of biofilm formation. bvsalud.orgnih.gov For instance, certain γ-alkylidene-γ-lactam derivatives demonstrated strong activity against S. aureus biofilm formation with IC50 values ranging from 0.9 to 3.3 μg/mL. researchgate.net Other cadiolide analogues effectively inhibited biofilm formation in Gram-positive bacteria S. aureus and E. faecalis at concentrations as low as 0.3 μg/mL and 0.5 μg/mL, respectively. researchgate.netufv.br Furthermore, specific synthetic analogues were found to completely inhibit the biofilm formation of Escherichia coli RP347 in vitro. nih.gov Established biofilms of Candida albicans and Staphylococcus species have also been shown to be susceptible to disruption. jmb.or.kr

| Compound/Analogue | Target Microorganism | Assay Type | Key Finding |

|---|---|---|---|

| γ-alkylidene-γ-lactam derivatives | Staphylococcus aureus | Biofilm Inhibition | Demonstrated strong activity with IC50 values of 0.9-3.3 μg/mL. researchgate.net |

| Synthetic Cadiolide Analogues | Staphylococcus aureus | Biofilm Inhibition | Inhibited biofilm formation at concentrations as low as 0.3 μg/mL. researchgate.netufv.br |

| Synthetic Cadiolide Analogues | Enterococcus faecalis | Biofilm Inhibition | Inhibited biofilm formation at concentrations as low as 0.5 μg/mL. researchgate.netufv.br |

| Cadiolide Analogues (8b, 8f, 8i, 9a, 9b, 9e) | Escherichia coli RP347 | Biofilm Inhibition | Completely inhibited biofilm formation in vitro. nih.gov |

Quorum Sensing Inhibition Bioassays for this compound

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. researchgate.netnih.gov Inhibiting QS is a promising anti-virulence strategy. Bioassays for QS inhibition often utilize reporter strains like Chromobacterium violaceum and Agrobacterium tumefaciens, where a detectable phenotype, such as pigment production or reporter gene expression, is linked to QS activity. nih.gov

Cell-Based Assays for Anticancer and Antiviral Efficacy of this compound

Cell-based assays are critical for the preliminary assessment of a compound's potential as an anticancer or antiviral agent. researchgate.netnih.govnih.gov These assays typically involve exposing cultured human or animal cells to the compound and measuring various endpoints.

For anticancer efficacy, common assays measure cell viability, proliferation, cytotoxicity, and the induction of apoptosis (programmed cell death). nih.gov Colorimetric assays, such as the MTT assay, are frequently used to determine cellular metabolic activity as an indicator of cell viability. nih.govsdstate.edu While specific studies on this compound's anticancer activity are not extensively detailed in the provided context, compounds with similar structures are often investigated for their ability to inhibit tumor growth or induce apoptosis in cancer cells. ontosight.ai The evaluation of O-alkylated NSAID hydroxamic acid derivatives, for example, involved testing on a panel of human tumor cell lines and showed that some compounds could induce apoptosis. nih.gov

For antiviral efficacy, cell-based assays monitor the ability of a compound to inhibit viral replication. nih.gov This can be assessed through various methods, including plaque reduction assays, which measure the inhibition of virus-induced cell destruction, or by monitoring the expression of viral genes or proteins within host cells. nih.gov Although specific antiviral assays for this compound are not detailed, research into similar compounds often includes screening against various viruses. ontosight.ai For instance, studies on C-2′-branched arabinonucleosides evaluated their antiviral effects against SARS-CoV-2 and HCoV-229E in cell cultures. mdpi.com

In Vivo Efficacy Model Systems for this compound

In vivo studies, conducted in living organisms, are essential for evaluating the efficacy and safety of a drug candidate in a complex biological system. uhnresearch.casygnaturediscovery.com These studies bridge the gap between initial laboratory findings and potential clinical applications. modernvivo.com

Selection and Validation of Relevant In Vivo Models for this compound Research (e.g., animal models of bacterial infection)

The selection of an appropriate animal model is a critical step in in vivo research, as it must be relevant to the human disease being studied. modernvivo.comnih.gov For antibacterial drug development, animal models of infection are widely used to assess the in vivo activity of new compounds. nih.gov

Commonly used models include rodents such as mice and rats, and in some cases, non-human primates. nih.govcreative-biolabs.com The choice of species and strain is crucial, as factors like metabolism and immune response can vary significantly. modernvivo.comcreative-biolabs.com For bacterial infections, models like the neutropenic mouse thigh model are extensively used to evaluate antimicrobial drugs under conditions of immunosuppression, which can mimic certain clinical scenarios. imquestbio.com This model allows for the quantitative comparison of different agents and dosing regimens. imquestbio.com

Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, are increasingly being used to more accurately recapitulate human immune responses to bacterial infections like those caused by Salmonella enterica serovar Typhi, Mycobacterium tuberculosis, and Staphylococcus aureus. mdpi.com

The validation of these models involves ensuring that they accurately reflect the biological and functional aspects of the disease . evotec.com This process is vital for the reliable translation of preclinical data to human clinical trials. nih.gov While specific in vivo studies for this compound are not detailed in the provided search results, the established methodologies and models for antibacterial research would be the logical next step in its preclinical development. ontosight.airesearchgate.net

Experimental Design Considerations for this compound In Vivo Efficacy Studies

The transition from in vitro discovery to in vivo efficacy testing is a critical step in the preclinical development of any potential therapeutic agent, including this compound. aissmscop.com The design of these in vivo studies is foundational to gathering meaningful data on a compound's biological activity within a complex living system. aurorascientific.com For this compound, a member of the cardenolide class of natural products, several key experimental design considerations are paramount to ensure the translational relevance and success of these studies. frontiersin.orgmdpi.commodernvivo.com

A primary consideration is the selection of an appropriate animal model. In oncology research, a common application for cardenolides, human tumor xenograft models in immunodeficient mice are frequently employed. aacrjournals.orgnih.gov These models involve implanting human cancer cells subcutaneously or orthotopically into the mice, allowing for the assessment of the compound's anti-tumor activity in terms of tumor growth inhibition or increased survival rates. aacrjournals.orgprobiocdmo.com However, a significant challenge in cardenolide research is the species-specific sensitivity to these compounds. Rodent cells are often reported to be substantially less sensitive (potentially up to 1000 times) to cardenolides than human cells. frontiersin.orgmdpi.com This discrepancy is largely due to differences in the primary molecular target, the Na+/K+-ATPase enzyme. mdpi.com This inherent resistance can complicate the interpretation of efficacy and toxicity data, potentially leading to an underestimation of a compound's potency in humans. To mitigate this, researchers may consider using genetically modified mouse models that express the human version of the Na+/K+-ATPase α1 subunit, creating a more clinically relevant system for in vivo testing. mdpi.com

Longitudinal studies, where the same animal is assessed over time, are particularly valuable for characterizing disease models and evaluating the efficacy of therapeutic candidates like this compound. aurorascientific.com Such a design allows for the monitoring of phenotypic changes and functional improvements within the same subject, reducing inter-animal variability. aurorascientific.com The design must also incorporate appropriate control groups, randomization, and blinding to minimize bias and ensure the statistical validity of the results. modernvivo.com The ultimate goal of these preclinical efficacy studies is to generate robust data that can inform the potential progression of this compound into clinical development. profil.comquantics.co.uk

Advanced Analytical Techniques in Preclinical this compound Research

The preclinical investigation of natural products like this compound relies heavily on a suite of advanced analytical techniques to elucidate its structure, purity, and interactions with biological systems. niscpr.res.initecgoi.in These methods are integral throughout the discovery and development pipeline, from initial identification in crude extracts to detailed mechanistic studies. foodresearchlab.com

A cornerstone of natural product analysis involves chromatographic and spectroscopic methods. niscpr.res.in High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of individual compounds from complex mixtures. researchgate.netresearchgate.net For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, providing detailed information about the three-dimensional structure of molecules like this compound and their conformations both in free and receptor-bound states. mdpi.com Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is another powerful tool used for determining the molecular weight and elemental composition of a compound with high sensitivity and specificity. niscpr.res.infoodresearchlab.com These hyphenated techniques (LC-MS, GC-MS) are particularly powerful for analyzing biological samples in pharmacokinetic studies. itecgoi.innih.govanalyticalrnd.com.au

Other specialized techniques are employed to study the specific biological interactions of this compound. Biochemical and biophysical assays, such as fluorescence spectroscopy, calorimetry, and various footprinting and toeprinting analyses, can be used to investigate the binding of the compound to its biological targets. mdpi.com These advanced analytical strategies are crucial for building a comprehensive profile of this compound, which is essential for its development as a potential therapeutic agent. foodresearchlab.com

| Analytical Technique | Primary Application in this compound Research | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and quantification of this compound from mixtures. | researchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the 3D structure and conformation of this compound. | niscpr.res.inmdpi.com |

| Mass Spectrometry (MS) | Determination of molecular weight, elemental composition, and structural information. | niscpr.res.infoodresearchlab.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive analysis of this compound and its metabolites in biological samples. | itecgoi.innih.govanalyticalrnd.com.au |

| Fluorescence Spectroscopy | Studying the binding interactions between this compound and its biological targets. | mdpi.com |

High-Throughput Screening in this compound Discovery

High-Throughput Screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify those with a desired biological activity. nih.govbmglabtech.comwikipedia.org This process utilizes automation, robotics, and sensitive detectors to conduct millions of pharmacological tests in a short period, significantly accelerating the initial stages of research. wikipedia.orgyoutube.com

In the context of this compound, HTS would be instrumental in the initial discovery phase, particularly when screening natural product libraries. nih.gov The process begins with the development of a specific bioassay designed to detect a particular biological event, such as the inhibition of a target enzyme or the death of cancer cells. bmglabtech.com Large libraries of compounds, which can include purified natural products, crude extracts from organisms like the Botryllus sp. ascidians from which cadiolides were first isolated, or synthetic analogues, are then tested using this assay. nih.govnewhaven.edu

The primary goal of the HTS campaign is to identify "hits"—compounds that demonstrate activity in the assay. bmglabtech.com These hits provide the starting point for further investigation and optimization in the drug discovery pipeline. wikipedia.org For macrolide compounds, specific HTS methods like cell-based microbial biosensors have been developed. These biosensors can be engineered to produce a detectable signal, such as luminescence, in the presence of a macrolide, regardless of its specific antibiotic activity, thus facilitating class-specific screening. nih.gov While HTS can quickly sift through immense chemical diversity to find active molecules, it is important to note that it does not typically assess properties like toxicity or bioavailability; it serves to identify promising leads for subsequent, more detailed preclinical evaluation. bmglabtech.com

| HTS Step | Description | Relevance to this compound Discovery |

| Assay Development | Creating a specific, robust, and automated biological test that targets a disease-relevant pathway. | The assay would be designed to detect the known or desired biological effect of cadiolides, such as antibacterial or anticancer activity. newhaven.eduontosight.ai |

| Library Screening | Testing a large and diverse collection of compounds (natural, synthetic) using the automated assay. | Natural product libraries containing extracts from marine invertebrates would be screened to find novel cadiolide-like structures. nih.govnewhaven.edu |

| Hit Identification | Analyzing the screening data to identify compounds that consistently show the desired activity. | This step would pinpoint this compound or its analogues as active compounds worthy of further study. bmglabtech.com |

| Hit-to-Lead | Conducting secondary assays and initial chemical modifications to confirm activity and begin optimization. | Promising "hit" compounds are further characterized to confirm their potential as a starting point for drug development. wikipedia.org |

Molecular Modeling and Docking in this compound Target Prediction

Molecular modeling and docking are powerful computational techniques that play a crucial role in modern drug discovery by predicting how a small molecule, or ligand, interacts with a macromolecular target, typically a protein. schrodinger.com This in silico approach is particularly valuable for compounds like this compound, whose precise mechanism of action may not be fully understood. newhaven.eduvulcanchem.com

The process of molecular docking involves using computer algorithms to predict the preferred orientation, or "pose," of a ligand when it binds to the active site of a target protein. By calculating a "scoring function," these programs can estimate the binding affinity between the molecule and the target, helping to prioritize the most likely biological partners. This is essential for rational drug design and for generating hypotheses about a compound's mechanism of action.

For this compound, molecular docking can be used to screen it against a library of known protein structures to identify potential targets. This can help elucidate its mode of action and explain its observed biological activities, such as its potent effects against MRSA. newhaven.edunih.gov Furthermore, once a primary target is identified, docking can be used to understand the specific molecular interactions—such as hydrogen bonds or hydrophobic interactions—that stabilize the ligand-protein complex. This knowledge can guide the synthesis of more potent and selective analogues. dntb.gov.ua Studies on cadiolide analogues have utilized molecular modeling to investigate their structure-activity relationships, demonstrating the utility of these computational tools in this class of compounds. dntb.gov.uarsc.org

AI-Powered Data Analysis for Preclinical this compound Research

Future Prospects and Research Frontiers for Cadiolide a

Strategic Development of Novel Cadiolide A Analogues with Enhanced Specificity

The development of novel this compound analogues is a key strategy to improve their therapeutic potential. Researchers are focusing on synthesizing new versions of the molecule to enhance their effectiveness against specific targets while minimizing off-target effects.

One promising approach involves the creation of new cadiolide analogues through a one-pot multicomponent synthesis. This method has already yielded molecules with potent antibacterial activity, with some showing minimum inhibitory concentrations (MICs) as low as 2 μg/mL. researchgate.net A significant finding from this research is that the introduction of an indole group or the conversion of the lactone to a lactam can lead to new families of molecules with promising antibacterial properties. researchgate.net Furthermore, many of these active molecules have shown no cytotoxic activity against keratinocyte cells, indicating a potential for safe topical applications. researchgate.net

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogues. For instance, research has shown that an additional benzoyl substituent on the cadiolide structure enhances its antibacterial and antiviral properties. researchgate.net The synthesis and subsequent biological evaluation of new butenolides related to the cadiolide family have identified compounds that strongly inhibit biofilm formation in Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis at very low concentrations. researchgate.netresearchgate.net This is particularly important as biofilm formation is a major contributor to antibiotic resistance. researchgate.net

The strategic design of these analogues also considers their ability to overcome existing drug resistance mechanisms. By creating molecules with novel structures, researchers aim to develop antibiotics that can effectively combat resistant bacterial strains. researchgate.net The identification of synthetic cadiolides with potent biofilm-inhibiting capabilities opens a new avenue for therapeutic interventions and highlights the potential of this class of compounds for antimicrobial drug development. researchgate.netresearchgate.net

Unveiling Underexplored Biological Activities of this compound

While the antibacterial and anticancer activities of cadiolides are areas of active investigation, there is a significant potential for discovering other biological activities. The diverse chemical structures of cadiolide analogues suggest that they may interact with a wide range of biological targets, opening up new therapeutic possibilities.

Beyond their antimicrobial properties, some cadiolides have shown potential antiviral and immunosuppressive activities. ontosight.ai For example, Cadiolide B has been noted for its potential in developing new anticancer agents due to its ability to interact with cellular targets and inhibit cancer cell growth or induce apoptosis. ontosight.ai The exploration of these and other potential activities, such as antifungal or anti-inflammatory effects, could significantly broaden the therapeutic applications of the cadiolide family. ontosight.ai Comprehensive studies are needed to fully elucidate the range of biological activities and the underlying mechanisms of action for this compound and its analogues. ontosight.ai

Advanced Methodological Innovations in this compound Research

Advancements in research methodologies are crucial for accelerating the discovery and development of this compound-based therapeutics. Innovations in synthesis, screening, and computational analysis are enabling a more efficient and targeted approach to cadiolide research.

A key innovation is the use of multicomponent synthesis strategies, which allow for the rapid generation of diverse cadiolide analogues. researchgate.net The Diels-Alder cycloaddition/cycloreversion reaction is one such powerful technique being employed for the synthesis of these analogues. ufmg.br This approach facilitates the creation of a library of compounds with varied structural features, which can then be screened for biological activity.

High-throughput screening (HTS) methods are instrumental in evaluating the biological activity of these newly synthesized analogues against a wide range of targets. ontosight.ai HTS allows for the rapid testing of thousands of compounds, significantly speeding up the process of identifying promising drug candidates.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are also playing an increasingly important role. nih.gov These computational tools allow researchers to predict the biological activity of compounds and understand their interactions with target molecules at a molecular level. nih.gov This predictive capability helps in prioritizing which analogues to synthesize and test, thereby saving time and resources. For example, molecular docking has been used to investigate the binding interactions between synthesized cadiolide analogues and the active sites of quorum sensing receptors. researchgate.net

The integration of these advanced methodologies, from innovative synthesis and high-throughput screening to sophisticated computational modeling, is creating a powerful platform for the discovery and optimization of this compound analogues for therapeutic use.

Addressing Research Gaps for Broader Therapeutic Applications of this compound

Despite the promising findings, several research gaps need to be addressed to fully realize the therapeutic potential of this compound and its analogues. A concerted effort to fill these knowledge gaps will be essential for their successful translation into clinical applications.

A primary research gap is the limited understanding of the in vivo efficacy and toxicity of cadiolide analogues. While many compounds show promising activity in vitro, it is crucial to evaluate their performance and safety in animal models. ontosight.ai These studies will provide critical information on their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, which is necessary for advancing to human clinical trials.

Another significant gap is the lack of a complete understanding of the mechanisms of action for many of the observed biological activities. ontosight.ai For instance, while some cadiolide analogues are known to inhibit biofilm formation, the precise molecular targets and pathways they disrupt are often not fully elucidated. researchgate.net Detailed mechanistic studies are needed to understand how these compounds exert their effects, which can guide the development of more potent and specific drugs.

Furthermore, while research has focused on antibacterial and anticancer activities, the full spectrum of biological activities of cadiolides remains largely unexplored. ontosight.ai Systematic screening of cadiolide libraries against a broader range of biological targets, including viruses, fungi, and inflammatory pathways, could uncover new therapeutic applications.

Finally, there is a need for more extensive research into the development of drug delivery systems for cadiolide-based therapeutics. Optimizing the delivery of these compounds to their target sites in the body can enhance their efficacy and reduce potential side effects.

Q & A

Q. What methodologies are recommended for characterizing the structural properties of Cadiolide A?

To confirm the molecular structure of this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and high-resolution mass spectrometry) and X-ray crystallography. Ensure purity via HPLC or GC-MS, and cross-validate results with computational methods (e.g., density functional theory) to resolve ambiguities in stereochemistry . Experimental protocols must detail reagent sources, instrumentation parameters, and data processing steps to ensure reproducibility .

Q. How can researchers establish baseline bioactivity profiles for this compound?

Begin with in vitro assays targeting specific biological pathways (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves to quantify IC50 values and validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric). Include negative controls and reference compounds (e.g., known inhibitors) to contextualize results. Statistical validation (e.g., ANOVA with post-hoc tests) is critical to distinguish signal from noise .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Follow retrosynthetic analysis to identify feasible routes, prioritizing atom economy and stereochemical fidelity. Document reaction conditions (temperature, solvent, catalyst) meticulously, and characterize intermediates at each step. For novel synthetic pathways, compare yields and purity metrics against established methods. Supplementary materials should include raw spectral data and chromatograms .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Conduct a systematic review of methodologies used in conflicting studies. Variables such as cell line selection (e.g., primary vs. immortalized cells), assay incubation times, or solvent systems (DMSO vs. aqueous) may explain variations. Perform meta-analyses using standardized effect size metrics, and design replication studies with harmonized protocols . Triangulate findings with in silico docking studies to assess target binding consistency .

Q. What strategies optimize the selectivity of this compound for its putative molecular targets?

Employ structure-activity relationship (SAR) studies by synthesizing analogs with modifications to functional groups implicated in off-target interactions. Use competitive binding assays and proteome-wide profiling (e.g., affinity chromatography coupled with mass spectrometry) to identify non-specific interactions. Computational tools like molecular dynamics simulations can predict binding site interactions and guide rational design .

Q. How can researchers resolve contradictions in this compound’s mechanism of action proposed in different models?

Integrate multi-omics approaches (transcriptomics, proteomics) to map downstream effects across models. For example, disparities between in vitro and in vivo results may arise from pharmacokinetic factors (e.g., bioavailability). Use knockout models or RNA interference to validate target necessity in observed effects. Cross-reference findings with pathway enrichment analysis to identify conserved vs. context-dependent mechanisms .

Q. What experimental designs are suitable for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Employ tiered testing: (1) In vitro metabolic stability assays (e.g., microsomal incubation), (2) In vivo PK studies (plasma/tissue sampling in model organisms), and (3) PK-PD modeling to correlate exposure levels with efficacy endpoints. Use physiologically based pharmacokinetic (PBPK) models to extrapolate findings to humans. Ensure compliance with ethical guidelines for animal studies .

Methodological and Reproducibility Considerations

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide step-by-step protocols in supplementary materials, including instrument calibration details, batch numbers of reagents, and raw data repositories. For computational analyses, share code and parameter settings on platforms like GitHub .

Q. What criteria define robust structure-activity relationship (SAR) studies for this compound derivatives?

SAR studies must include:

- A minimum of 10 structurally diverse analogs.

- Quantitative metrics (e.g., pIC50, ligand efficiency).

- Statistical validation of trends (e.g., multivariate regression).

- Crystallographic or NMR evidence of target engagement for key compounds .

Q. How can researchers identify underexplored therapeutic applications for this compound?

Conduct a bibliometric analysis to map existing research domains and gaps. Prioritize understudied pathways using pathway databases (e.g., KEGG, Reactome). Collaborative frameworks, such as pre-competitive consortia, enable data sharing and hypothesis generation across institutions .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate efficacy metrics. Apply corrections for multiple comparisons (e.g., Benjamini-Hochberg) and report confidence intervals. For heterogeneous datasets, Bayesian hierarchical models improve robustness .

Q. How should researchers present conflicting spectral data in this compound characterization studies?